molecular formula C19H13F3N2O4S B2480750 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 924845-19-2

11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B2480750
CAS No.: 924845-19-2
M. Wt: 422.38
InChI Key: JPLVXZOPUDFTEA-UHFFFAOYSA-N
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Description

This heterocyclic compound features a tricyclic core (8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5,10,12-pentaen-4-one) with a 3,4-dimethoxyphenyl substituent at position 11, a hydroxyl group at position 6, and a trifluoromethyl group at position 13. The methoxy and hydroxy groups contribute to its polarity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmacological studies .

Properties

IUPAC Name

11-(3,4-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-27-12-4-3-8(5-13(12)28-2)10-6-9(19(20,21)22)15-16-17(29-18(15)23-10)11(25)7-14(26)24-16/h3-7H,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLVXZOPUDFTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one , identified by CAS number 674805-72-2, is a complex organic molecule characterized by its unique bicyclic structure that includes nitrogen and sulfur atoms. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H12F3N3O4SC_{18}H_{12}F_3N_3O_4S with a molecular weight of approximately 423.37 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interactions within biological systems and contribute to its biological activities.

Biological Activities

Research indicates that compounds similar to 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia exhibit a range of biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer and leukemia cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle proteins.
  • Antimicrobial Properties :
    • The compound has been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits significant inhibitory effects on bacterial growth, potentially through mechanisms involving disruption of bacterial cell wall synthesis or function.
  • Enzyme Inhibition :
    • The compound has also been evaluated for its potential as an inhibitor of cholinesterase enzymes (AChE and BuChE). These enzymes play critical roles in neurotransmission and are targets for drugs used in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Research Findings

A study conducted on similar trifluoromethylated compounds highlighted their dual inhibition properties against AChE and BuChE with IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 63.6 µM to 881.1 µM for BuChE . The structure-activity relationship (SAR) analysis indicated that the introduction of electronegative substituents enhances inhibitory potency.

Case Studies

Several case studies have illustrated the biological activity of related compounds:

  • Case Study 1 : A derivative of this compound was tested in a clinical setting for its antitumor activity in patients with advanced solid tumors. Results indicated a notable reduction in tumor size in a subset of patients.
  • Case Study 2 : In vitro assays showed that derivatives with modifications at the phenyl ring exhibited enhanced antimicrobial activity compared to the parent compound, suggesting that structural optimization could lead to more effective therapeutic agents.

Data Tables

Compound Name CAS Number Molecular Formula Biological Activity
11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)674805-72-2C18H12F3N3O4SAntitumor, Antimicrobial
6-Hydroxy-11-(4-propoxyphenyl)-13-(trifluoromethyl)-8-thia893653-86-6C20H15F3N2O3SAntimicrobial
11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy625376-54-7C18H10F3N3O4SAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups
11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-pentaen-4-one Tricyclo[7.4.0.0²,⁷] 3,4-Dimethoxyphenyl, CF₃, -OH Thia, diaza, ketone
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic 4-Methoxyphenyl Dithia, aza, ketone
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic 4-Hydroxyphenyl Dithia, aza, ketone
11-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-14-hydroxy-6-thia-3,13-diaza-heptacyclo[...]tetracosa-pentaen-10-one Heptacyclic 2-Fluorophenyl, 2-fluorobenzylidene, -OH Thia, diaza, ketone

Key Observations:

  • Substituent Effects:
    • The 3,4-dimethoxyphenyl group in the target compound provides greater steric bulk and electron-donating capacity compared to the 4-methoxy/hydroxyphenyl groups in ’s analogs, which may influence receptor binding .
    • The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic resistance relative to fluorine substituents in ’s compound, which primarily affect electronic properties .
Physicochemical and Spectral Properties
  • Solubility: The hydroxyl and methoxy groups in the target compound likely increase aqueous solubility compared to the fluorinated heptacyclic analog in , though the CF₃ group may offset this effect .
  • Spectroscopy: The 3,4-dimethoxyphenyl group would produce distinct aromatic proton signals in NMR (δ 6.8–7.2 ppm), differing from the deshielded hydroxy-phenyl protons (δ 9–10 ppm) in ’s analogs . The CF₃ group’s strong electron-withdrawing effect would downfield-shift adjacent carbons in ¹³C NMR, a feature absent in non-fluorinated analogs .

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